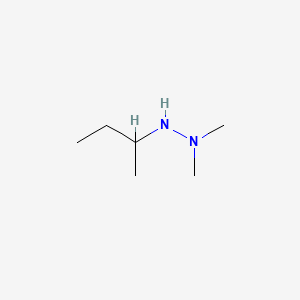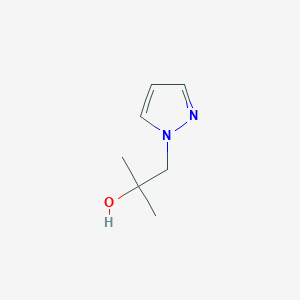![molecular formula C9H16N4 B13934533 1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine CAS No. 867008-10-4](/img/structure/B13934533.png)
1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine is a compound that features both an imidazole ring and a piperidine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine typically involves the condensation of an imidazole derivative with a piperidine derivative. One common method involves the reaction of 1H-imidazole with 4-chloromethylpiperidine under basic conditions to form the desired product . The reaction is usually carried out in a polar solvent such as methanol or ethanol, and the reaction temperature is maintained at around 60-80°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: 1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide and electrophiles such as alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
科学的研究の応用
1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as a modulator of specific receptors.
作用機序
The mechanism of action of 1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. For instance, it can act as a modulator of metabotropic glutamate receptors (mGluR2), influencing neurotransmission and potentially providing therapeutic benefits in the treatment of psychosis . The compound may also interact with other receptors and enzymes, affecting various biochemical pathways .
類似化合物との比較
1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines: These compounds also contain an imidazole ring and a piperidine ring but differ in their substitution patterns.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: This compound features a similar imidazole ring but has different functional groups attached.
Uniqueness: 1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine is unique due to its specific combination of the imidazole and piperidine rings, which imparts distinct chemical and biological properties. Its ability to modulate specific receptors and its potential therapeutic applications make it a compound of significant interest in scientific research .
特性
CAS番号 |
867008-10-4 |
|---|---|
分子式 |
C9H16N4 |
分子量 |
180.25 g/mol |
IUPAC名 |
1-(1H-imidazol-2-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C9H16N4/c10-8-1-5-13(6-2-8)7-9-11-3-4-12-9/h3-4,8H,1-2,5-7,10H2,(H,11,12) |
InChIキー |
UIVIPMPRAQIEGF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N)CC2=NC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-](/img/structure/B13934459.png)

![3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13934472.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)-](/img/structure/B13934477.png)





![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-oxetan-3-yl}-carbamic acid benzyl ester](/img/structure/B13934508.png)

![5-(4-methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13934513.png)

